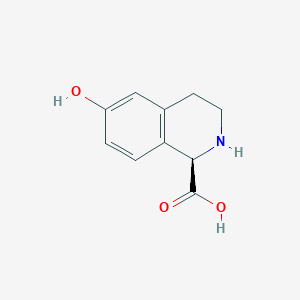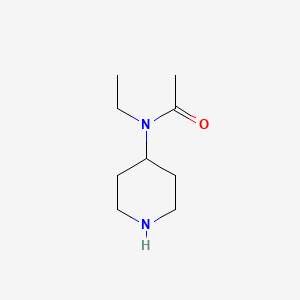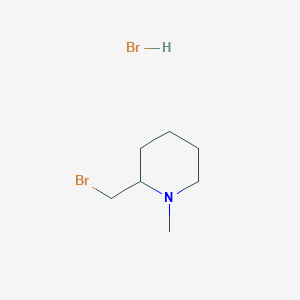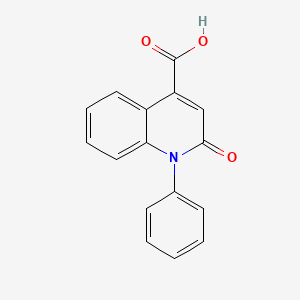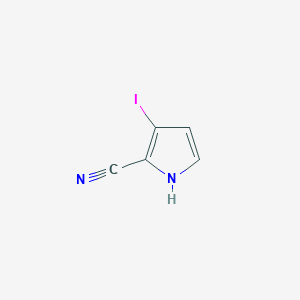
Trichloro(4-nonylphenyl)silane
Overview
Description
Trichloro(4-nonylphenyl)silane is an organosilicon compound with the molecular formula C15H23Cl3Si. It is a transparent liquid primarily used in various chemical synthesis processes. This compound is part of the halosilane family, which are known for their reactivity and utility in producing other silicon-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(4-nonylphenyl)silane can be synthesized through the direct chlorination of 4-nonylphenylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions. The reaction is as follows: [ \text{4-Nonylphenylsilane} + 3 \text{Cl}_2 \rightarrow \text{this compound} + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions can be precisely controlled to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Trichloro(4-nonylphenyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form hydrochloric acid and 4-nonylphenylsilanetriol.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form silane derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Various nucleophiles such as alcohols, amines, or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: 4-Nonylphenylsilanetriol and hydrochloric acid.
Substitution: Various substituted silanes depending on the nucleophile used.
Reduction: Silane derivatives with fewer chlorine atoms
Scientific Research Applications
Trichloro(4-nonylphenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone polymers and resins.
Mechanism of Action
The mechanism of action of trichloro(4-nonylphenyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly reactive due to the presence of three electronegative chlorine atoms, making it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trichlorophenylsilane: Similar in structure but with a phenyl group instead of a nonylphenyl group.
Trichlorosilane: Contains three chlorine atoms attached to silicon but lacks the aromatic ring.
Octadecyltrichlorosilane: Similar in having three chlorine atoms but with a longer alkyl chain.
Uniqueness
Trichloro(4-nonylphenyl)silane is unique due to its specific nonylphenyl group, which imparts distinct physical and chemical properties compared to other trichlorosilanes. This uniqueness makes it particularly useful in applications requiring specific surface modifications or chemical reactivity .
Properties
IUPAC Name |
trichloro-(4-nonylphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl3Si/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18/h10-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBMMSLHWHOERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90740605 | |
| Record name | Trichloro(4-nonylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90740605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139056-21-6 | |
| Record name | Trichloro(4-nonylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90740605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


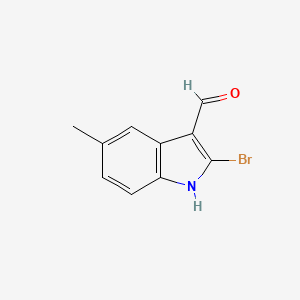
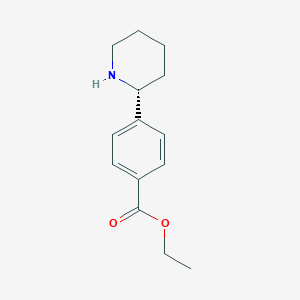

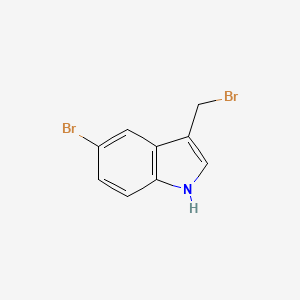
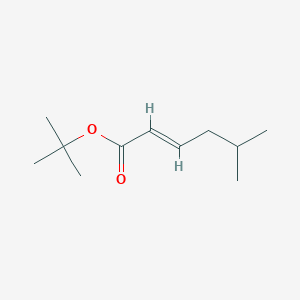
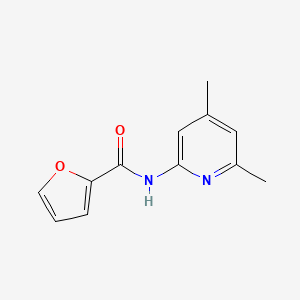
![(4Ar,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3237413.png)
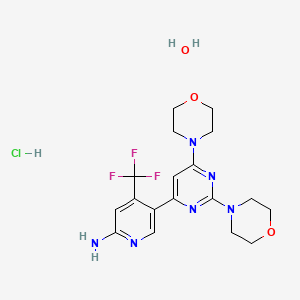
![Benzenamine, 4,4'-[4-(1,1-dimethylethyl)cyclohexylidene]bis-](/img/structure/B3237439.png)
